molecular formula C23H19N3O2 B11120008 2-(4-ethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

2-(4-ethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11120008
M. Wt: 369.4 g/mol
InChI Key: YKNDJWJDBDNQQH-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline carboxamides. This compound is characterized by the presence of a quinoline core, a pyridine ring, and an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and aluminum chloride as a catalyst.

    Coupling with Pyridine: The final step involves coupling the quinoline derivative with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinoline-4-carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used for substitution reactions.

Major Products

    Oxidation Products: Quinoline-4-carboxylic acids.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-ethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising candidate for pharmaceutical development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-ethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-2-28-18-11-9-16(10-12-18)22-14-20(19-7-3-4-8-21(19)26-22)23(27)25-17-6-5-13-24-15-17/h3-15H,2H2,1H3,(H,25,27)

InChI Key

YKNDJWJDBDNQQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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